molecular formula C16H18N2O5 B14634992 [2-Diazonio-3-(ethoxycarbonyl)-6-oxo-5,6,7,8-tetrahydroazulen-1(4H)-ylidene](ethoxy)methanolate CAS No. 53535-43-6

[2-Diazonio-3-(ethoxycarbonyl)-6-oxo-5,6,7,8-tetrahydroazulen-1(4H)-ylidene](ethoxy)methanolate

Cat. No.: B14634992
CAS No.: 53535-43-6
M. Wt: 318.32 g/mol
InChI Key: WGHJHGSBXCKRQB-UHFFFAOYSA-N
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Description

2-Diazonio-3-(ethoxycarbonyl)-6-oxo-5,6,7,8-tetrahydroazulen-1(4H)-ylidenemethanolate: is a complex organic compound with the molecular formula C16H18N2O5 This compound features a unique structure that includes a diazonium group, an ethoxycarbonyl group, and a tetrahydroazulenylidene core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Diazonio-3-(ethoxycarbonyl)-6-oxo-5,6,7,8-tetrahydroazulen-1(4H)-ylidenemethanolate typically involves multiple steps, starting from readily available precursors. The key steps include:

    Formation of the Tetrahydroazulene Core: This can be achieved through a series of cyclization reactions involving suitable starting materials such as cycloheptatriene derivatives.

    Introduction of the Diazonium Group: This step involves the diazotization of an amine precursor using nitrous acid or other diazotizing agents.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using continuous flow reactors for diazotization, and employing efficient purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the tetrahydroazulene core, leading to the formation of various oxidized derivatives.

    Reduction: Reduction of the diazonium group can yield the corresponding amine.

    Substitution: The diazonium group can participate in substitution reactions, such as Sandmeyer reactions, to introduce different substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

    Substitution: Copper(I) chloride (CuCl) or copper(I) bromide (CuBr) are often used in Sandmeyer reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or carboxylic acids, while substitution reactions can introduce halogens or other functional groups.

Scientific Research Applications

Chemistry

In chemistry, 2-Diazonio-3-(ethoxycarbonyl)-6-oxo-5,6,7,8-tetrahydroazulen-1(4H)-ylidenemethanolate is used as an intermediate in the synthesis of more complex molecules

Biology and Medicine

While specific biological applications are not well-documented, compounds with similar structures have been studied for their potential biological activity. This compound could be explored for its potential as a pharmacophore in drug design.

Industry

In industry, this compound could be used in the development of new materials, such as polymers or dyes, due to its unique structural features.

Mechanism of Action

The mechanism of action of 2-Diazonio-3-(ethoxycarbonyl)-6-oxo-5,6,7,8-tetrahydroazulen-1(4H)-ylidenemethanolate involves its ability to participate in various chemical reactions. The diazonium group is particularly reactive and can undergo substitution reactions, while the ethoxycarbonyl group can participate in esterification or hydrolysis reactions. The tetrahydroazulene core provides a stable framework that can undergo further functionalization.

Comparison with Similar Compounds

Similar Compounds

  • 2-Diazonio-3-(methoxycarbonyl)-6-oxo-5,6,7,8-tetrahydroazulen-1(4H)-ylidenemethanolate
  • 2-Diazonio-3-(propoxycarbonyl)-6-oxo-5,6,7,8-tetrahydroazulen-1(4H)-ylidenemethanolate

Uniqueness

The uniqueness of 2-Diazonio-3-(ethoxycarbonyl)-6-oxo-5,6,7,8-tetrahydroazulen-1(4H)-ylidenemethanolate lies in its specific combination of functional groups and the stability of its tetrahydroazulene core

Properties

CAS No.

53535-43-6

Molecular Formula

C16H18N2O5

Molecular Weight

318.32 g/mol

IUPAC Name

diethyl 2-diazo-6-oxo-4,5,7,8-tetrahydroazulene-1,3-dicarboxylate

InChI

InChI=1S/C16H18N2O5/c1-3-22-15(20)12-10-7-5-9(19)6-8-11(10)13(14(12)18-17)16(21)23-4-2/h3-8H2,1-2H3

InChI Key

WGHJHGSBXCKRQB-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C2CCC(=O)CCC2=C(C1=[N+]=[N-])C(=O)OCC

Origin of Product

United States

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